molecular formula C18H26N2O2 B2656012 N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide CAS No. 939765-17-0

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide

Cat. No. B2656012
CAS RN: 939765-17-0
M. Wt: 302.418
InChI Key: AZMSPDRUYHTCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.41 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a morpholine ring via a cyclohexylmethyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 488.7±20.0 °C and a predicted density of 1.108±0.06 g/cm3 . Its pKa is predicted to be 14.78±0.46 .

Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt (III) complexes, which share structural similarities with N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide, have been synthesized and characterized. These compounds and their complexes exhibit antifungal activity against pathogens responsible for plant diseases, suggesting potential applications in agricultural biochemistry and plant pathology (Zhou Weiqun et al., 2005).

Anticonvulsant Activity

A series of novel enaminones derived from cyclic beta-dicarbonyl precursors condensed with morpholine have shown potent anticonvulsant activity without significant neurotoxicity. This research suggests the therapeutic potential of these compounds in treating seizure disorders and their importance in the development of new antiepileptic drugs (I. Edafiogho et al., 1992).

Molecular Structure Analysis

The structure of benzamide molecules containing a morpholinone ring has been elucidated, providing insights into the intramolecular interactions stabilizing these compounds. This structural knowledge is crucial for understanding the reactivity and potential biological activities of benzamide derivatives (Huai‐Lin Pang et al., 2006).

Anti-Fatigue Effects

Benzamide derivatives synthesized from substituted benzoic acids and morpholine have shown anti-fatigue effects in animal models. These findings suggest potential applications in developing treatments for fatigue-related conditions (Xianglong Wu et al., 2014).

Radiolabelling for Imaging

4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, has been synthesized and radiolabelled for potential use in imaging studies. This work highlights the application of benzamide derivatives in nuclear medicine and biological research (C. Tsopelas, 1999).

Corrosion Inhibition

Synthesized benzimidazole derivatives, including those incorporating morpholine, have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. Such compounds have applications in industrial chemistry and materials protection (M. Yadav et al., 2016).

CO2 Hydrogenation to Methanol

Studies have explored the use of morpholine-based catalysts for the sequential hydrogenation of CO2 to methanol, offering a promising approach to CO2 utilization and green chemistry (Sayan Kar et al., 2017).

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSPDRUYHTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.